2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a methylthiophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then reacted with appropriate reagents to introduce the phenoxy group.
The next step involves the synthesis of the dioxidotetrahydrothiophenyl group, which can be achieved through the oxidation of tetrahydrothiophene. The final step includes the coupling of the phenoxy and dioxidotetrahydrothiophenyl intermediates with the methylthiophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: The compound’s unique structure could be explored for developing new pharmaceuticals with specific therapeutic targets.
Industry: It can be utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide stands out due to its unique combination of functional groups. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24ClNO4S2 |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C20H24ClNO4S2/c1-13-6-8-27-19(13)11-22(16-7-9-28(24,25)12-16)20(23)15(3)26-17-4-5-18(21)14(2)10-17/h4-6,8,10,15-16H,7,9,11-12H2,1-3H3 |
InChI Key |
UQVCDNUVAOXNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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